DPP48-CHO-Br
Description
DPP48-CHO-Br (CAS No. 1046861-20-4) is a brominated organoboron compound with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol . It features a phenyl ring substituted with bromine, chlorine, and a boronic acid group, contributing to its unique physicochemical and biological properties.
Properties
Molecular Formula |
C39H55BrN2O3S2 |
|---|---|
Molecular Weight |
743.9 g/mol |
IUPAC Name |
5-[4-(5-bromothiophen-2-yl)-2,5-bis(2-butyloctyl)-3,6-dioxopyrrolo[3,4-c]pyrrol-1-yl]thiophene-2-carbaldehyde |
InChI |
InChI=1S/C39H55BrN2O3S2/c1-5-9-13-15-19-28(17-11-7-3)25-41-36(31-22-21-30(27-43)46-31)34-35(39(41)45)37(32-23-24-33(40)47-32)42(38(34)44)26-29(18-12-8-4)20-16-14-10-6-2/h21-24,27-29H,5-20,25-26H2,1-4H3 |
InChI Key |
XDZCNAIYROSNMO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCCC)CN1C(=C2C(=C(N(C2=O)CC(CCCC)CCCCCC)C3=CC=C(S3)Br)C1=O)C4=CC=C(S4)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DPP48-CHO-Br involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired product. The detailed synthetic route and reaction conditions are often proprietary and may vary depending on the desired purity and yield of the compound .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This process requires optimization of reaction conditions, purification methods, and quality control measures to ensure consistent product quality. The use of advanced equipment and automation can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
DPP48-CHO-Br undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different properties.
Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
DPP48-CHO-Br has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is used in biochemical assays and as a probe for studying biological processes.
Medicine: this compound is investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals
Mechanism of Action
The mechanism of action of DPP48-CHO-Br involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Properties:
- Solubility : 0.24 mg/mL (0.00102 mol/L), classified as "soluble" in aqueous solutions .
- Lipophilicity : Log Po/w values vary across models (XLOGP3: 2.15, WLOGP: 0.78) .
- Biological Activity : High gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability, making it a candidate for CNS-targeted drug development .
- Synthetic Accessibility : A synthetic accessibility score of 2.07 indicates moderate ease of synthesis, achieved via palladium-catalyzed coupling in tetrahydrofuran (THF)/water at 75°C .
Comparison with Structurally Similar Compounds
DPP48-CHO-Br belongs to a class of halogenated phenylboronic acids. Below is a comparative analysis with its closest structural analogs, as identified in computational similarity assessments (similarity scores: 0.71–0.87) .
Table 1: Comparative Properties of this compound and Analogs
Key Findings:
Structural Influence on Lipophilicity :
- This compound’s moderate log Po/w (2.15) balances solubility and membrane permeability. In contrast, (6-Bromo-2,3-dichlorophenyl)boronic acid’s higher log P (3.05) reduces aqueous solubility but enhances lipid bilayer penetration .
- The position of halogens significantly impacts electronic properties. For example, meta-substitution in (3-Bromo-5-chlorophenyl)boronic acid may reduce steric hindrance compared to ortho-substitution in this compound .
Biological Implications :
- This compound’s BBB permeability contrasts with its more lipophilic analogs, which may accumulate in fatty tissues but fail to cross the BBB. This highlights the importance of balanced hydrophobicity for CNS drug candidates .
Synthetic Considerations :
- This compound’s synthesis employs a Pd(II) catalyst, while analogs may require alternative catalysts (e.g., Suzuki-Miyaura conditions) due to steric or electronic differences in substituents .
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